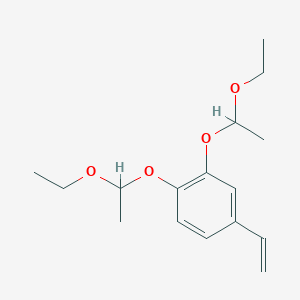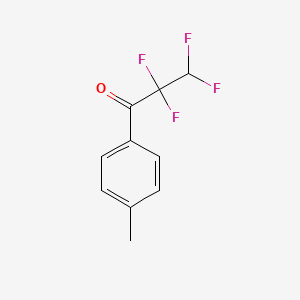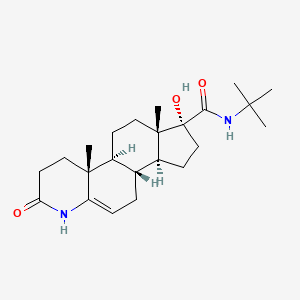
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide is a synthetic compound that belongs to the class of steroidal molecules It is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Introduction of the tert-butyl group: This is usually achieved through alkylation reactions using tert-butyl halides under basic conditions.
Formation of the hydroxy group: This step often involves oxidation reactions followed by selective reduction to introduce the hydroxy group at the desired position.
Incorporation of the carboxamide group: This is typically done through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of strong bases or catalysts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may inhibit certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-17-hydroxy-3-oxo-4-azaandrost-5-ene-17-carboxamide
- N-tert-Butyl-17alpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide
Uniqueness
N-tert-Butyl-17alphalpha-hydroxy-3-oxo-4-azaandrost-5-ene-17beta-carboxamide is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxy group at distinct positions. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H36N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(1R,3aS,3bR,9aR,9bS,11aS)-N-tert-butyl-1-hydroxy-9a,11a-dimethyl-7-oxo-3,3a,3b,4,6,8,9,9b,10,11-decahydro-2H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O3/c1-20(2,3)25-19(27)23(28)13-9-16-14-6-7-17-21(4,11-10-18(26)24-17)15(14)8-12-22(16,23)5/h7,14-16,28H,6,8-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15+,16+,21-,22+,23+/m1/s1 |
InChI Key |
RHMMVPAEIANFSH-OTQPZKAKSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)NC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)NC(C)(C)C)O)C |
Canonical SMILES |
CC12CCC(=O)NC1=CCC3C2CCC4(C3CCC4(C(=O)NC(C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


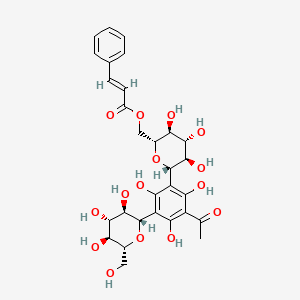
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
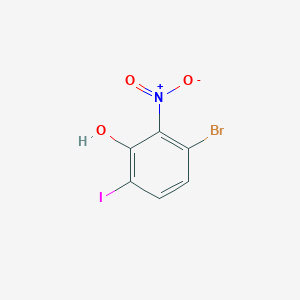
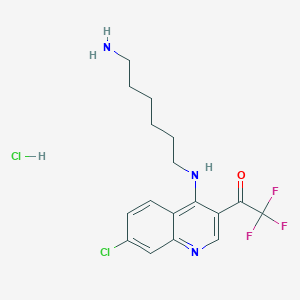
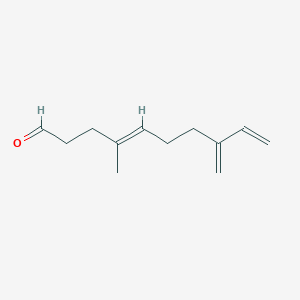
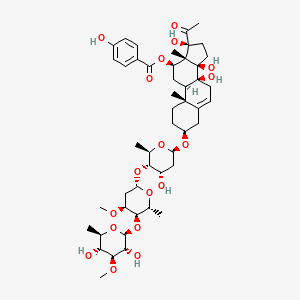
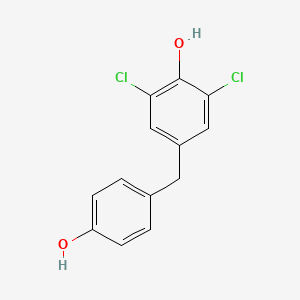
![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
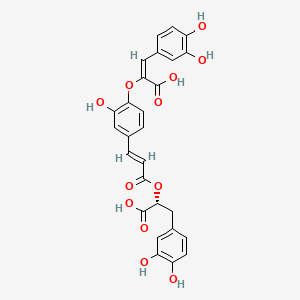
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
